Cas no 19170-96-8 (Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)- (6CI,7CI,8CI,9CI))

Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)- (6CI,7CI,8CI,9CI) structure
19170-96-8 structure
Product Name:Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)- (6CI,7CI,8CI,9CI)
CAS No:19170-96-8
MF:C4H10
MW:68.1838183403015
CID:138189
PubChem ID:10558567
Update Time:2025-04-19

Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)- (6CI,7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)- (6CI,7CI,8CI,9CI)
    • 2-METHYLPROPANE-D10
    • 1,1,1,2,3,3,3-heptadeuterio-2-trideuteriomethyl-propane
    • 1,1-Dimethylethane
    • A 31 (hydrocarbon)
    • Caswell No. 503A
    • Decadeuterioisobutan
    • Heptadeuterio-2-trideuteriomethyl-propan
    • heptadeuterio-2-trideuteriomethyl-propane
    • iso-butane
    • isobutane-d10
    • Propane, 2-methyl-
    • Trimethylmethane
    • UNII-BXR49TP611
    • ISOBUTANE (D10)
    • 2-Methylpropane-D10 (gas)
    • ISOBUTANE (D10, 98%)
    • Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)-(6ci,7ci,8ci,9ci)
    • AKOS015910324
    • 19170-96-8
    • 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
    • Inchi: 1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D
    • InChI Key: NNPPMTNAJDCUHE-LSURFNHSSA-N
    • SMILES: C([2H])(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 78.2037
  • Monoisotopic Mass: 68.141
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 4.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 2.1

Experimental Properties

  • Boiling Point: -12 °C(lit.)
  • Flash Point: -83 °C
  • PSA: 0

Propane-1,1,1,2,3,3,3-d7,2-(methyl-d3)- (6CI,7CI,8CI,9CI) Security Information

  • Hazardous Material transportation number:UN 1969 2.1
  • Hazard Category Code: 12
  • Safety Instruction: 9-16
  • Hazardous Material Identification: F+
  • Risk Phrases:R12
  • Safety Term:S40072
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD